molecular formula C29H38N2O2 B14231549 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 501419-85-8

1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one

Cat. No.: B14231549
CAS No.: 501419-85-8
M. Wt: 446.6 g/mol
InChI Key: JWCWPTSZVIUONG-UHFFFAOYSA-N
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Description

1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene core, a hydrazinylidene group, and a tridecyloxyphenyl substituent

Preparation Methods

The synthesis of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-(tridecyloxy)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its hydrazinylidene group can participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:

    1-{2-[4-(Decyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: This compound has a shorter alkoxy chain, which may affect its solubility and reactivity.

    1-{2-[4-(Methoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The presence of a methoxy group instead of a tridecyloxy group can lead to different electronic and steric effects, influencing its chemical behavior.

    1-{2-[4-(Trifluoromethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The trifluoromethoxy group introduces electron-withdrawing effects, which can alter the compound’s reactivity and stability.

Properties

CAS No.

501419-85-8

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

1-[(4-tridecoxyphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C29H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-23-33-26-20-18-25(19-21-26)30-31-29-27-16-13-12-15-24(27)17-22-28(29)32/h12-13,15-22,32H,2-11,14,23H2,1H3

InChI Key

JWCWPTSZVIUONG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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